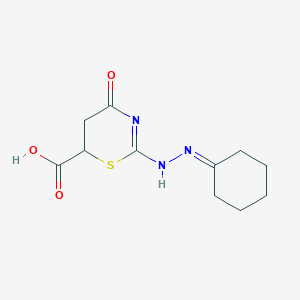
4-(4-エチルフェノキシ)-N-(4-ピペリジン-1-イルフェニル)ブタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide, commonly known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPB belongs to the class of amide compounds and has a molecular formula of C24H32N2O2.
作用機序
The mechanism of action of EPPB is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors in the body. For example, EPPB has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease. EPPB has also been shown to inhibit the activity of certain receptors in the body, such as the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory.
Biochemical and Physiological Effects:
EPPB has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungal and bacterial cells. EPPB has also been shown to have anti-inflammatory effects and can modulate the activity of the immune system. Furthermore, EPPB has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
EPPB has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Furthermore, EPPB has a low toxicity profile and can be administered at relatively high doses without causing significant side effects. However, there are also some limitations to using EPPB in lab experiments. For example, EPPB has poor solubility in water, which can make it difficult to administer in certain experimental settings. Furthermore, the mechanism of action of EPPB is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on EPPB. One area of research is the development of more potent and selective inhibitors of acetylcholinesterase. Another area of research is the investigation of the effects of EPPB on the immune system and its potential use in immunotherapy. Furthermore, EPPB has shown promise in the treatment of neurological disorders, and future research could focus on optimizing its therapeutic potential in these areas. Additionally, the development of new synthetic methods for EPPB could improve its yield and make it more accessible for research and therapeutic use.
合成法
The synthesis of EPPB involves the reaction between 4-(4-ethylphenoxy)butanoyl chloride and 4-piperidin-1-ylphenylamine in the presence of a base. The reaction takes place in an organic solvent and requires careful control of temperature and reaction time. The yield of EPPB can be improved by optimizing the reaction conditions.
科学的研究の応用
蛍光プローブおよびイメージング剤
化合物の構造的特徴には、ピペリジンとフェノキシ部分などが含まれ、蛍光プローブとイメージング剤の設計に適しています。研究者らは、分子に蛍光団(BODIPY色素など)を組み込むことで誘導体を合成してきました。 これらのプローブは、特定の細胞標的に選択的に結合することができ、ライブセルイメージングと診断に役立ちます .
抗うつ作用
4-(4-エチルフェノキシ)-N-(4-ピペリジン-1-イルフェニル)ブタンアミドは、その潜在的な抗うつ作用について調査されてきました。それは、セロトニンやノルエピネフリンのトランスポーターなどの神経伝達物質受容体と相互作用し、それらの活性を調節します。 臨床研究では、重度のうつ病、強迫性障害、神経性過食症、パニック障害、月経前不快気分障害の治療におけるその有効性が調査されています .
特性
IUPAC Name |
4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-2-19-8-14-22(15-9-19)27-18-6-7-23(26)24-20-10-12-21(13-11-20)25-16-4-3-5-17-25/h8-15H,2-7,16-18H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWZPKOLIFBKTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

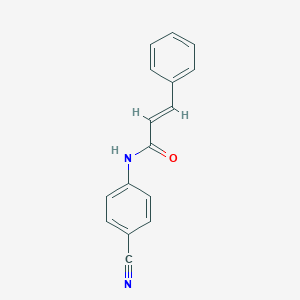

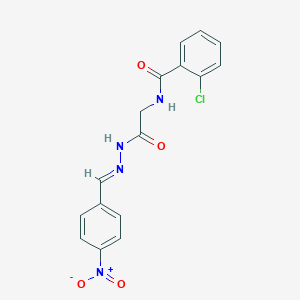

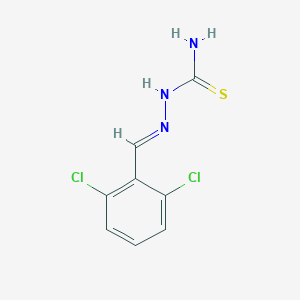
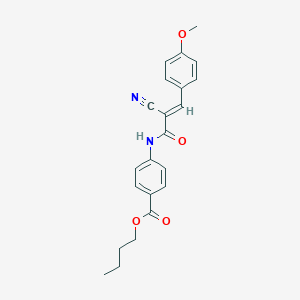
![2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B363051.png)
![methyl 6-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate](/img/structure/B363054.png)
![1-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone](/img/structure/B363061.png)
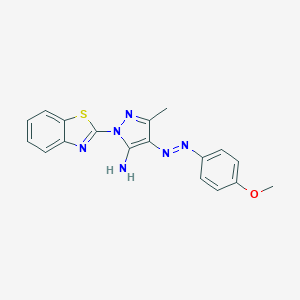
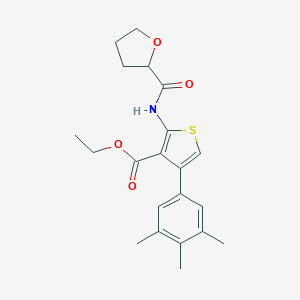
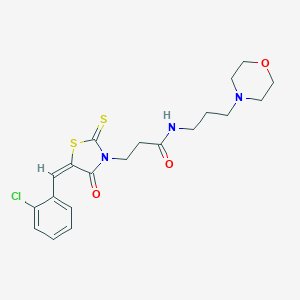
![(E)-3-[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]prop-2-enoic acid](/img/structure/B363081.png)
